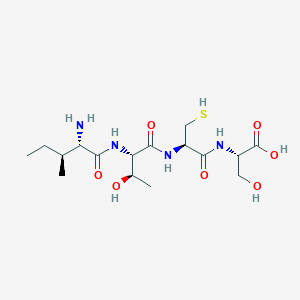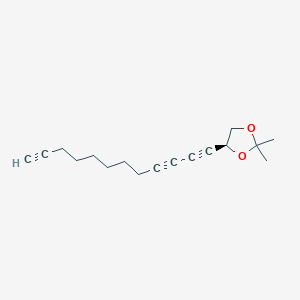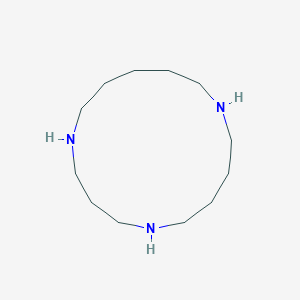![molecular formula C16H20OSe B12524373 Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- CAS No. 820963-08-4](/img/structure/B12524373.png)
Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- is a chemical compound known for its unique structure and properties. This compound features a cyclobutene ring substituted with a butylseleno group and a phenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- typically involves the reaction of cyclobutene derivatives with butylselenol and phenyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure consistency and high standards.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction could produce selenol compounds. Substitution reactions may result in various substituted cyclobutene derivatives.
Scientific Research Applications
Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the study of selenium-containing compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- exerts its effects involves interactions with molecular targets and pathways. The butylseleno group is known for its ability to interact with biological molecules, potentially leading to antioxidant and anticancer activities. The phenyl group may also contribute to the compound’s overall reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-(3-Benzoylphenyl)ethanone (3-Acetylbenzophenone): Known for its use in pharmaceutical applications, particularly as an impurity reference standard for non-steroidal anti-inflammatory drugs.
2-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-1-(2-naphthyl)ethanone: Used in various chemical and pharmaceutical research applications.
Uniqueness
Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- is unique due to the presence of the butylseleno group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the study of selenium-containing compounds and their potential benefits.
Properties
CAS No. |
820963-08-4 |
|---|---|
Molecular Formula |
C16H20OSe |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(2-butylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone |
InChI |
InChI=1S/C16H20OSe/c1-3-4-10-18-16-14(12(2)17)11-15(16)13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3 |
InChI Key |
UZULYDNFKVSYNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)

![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B12524304.png)
![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)
![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)

![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)

![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)

![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)

![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
